molecular formula C15H11NO3 B1307886 2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 438228-40-1

2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No. B1307886
CAS RN: 438228-40-1
M. Wt: 253.25 g/mol
InChI Key: AQKBIVUDNKUHNT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid, also known as FMQ, is a novel synthetic organic molecule that has recently been studied for its potential applications in scientific research. FMQ is a member of the quinoline family, which is composed of aromatic compounds that are derived from either pyridine or isoquinoline. FMQ is also a derivative of furan, a five-membered heterocyclic compound with a double bond between the second and third carbons. FMQ is a colorless, crystalline solid with a melting point of 118-120 °C and a molecular weight of 218.25 g/mol.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid,” have been recognized for their potent antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria. The furan nucleus is a critical component in the structure of many antimicrobial medicines, and its inclusion in new compounds is a significant synthetic strategy in medicinal chemistry. The unique structure of furan derivatives allows them to interact with bacterial cell walls and disrupt vital processes, leading to the bacteria’s death .

Antifungal Applications

These compounds have also demonstrated efficacy in combating fungal infections, particularly those caused by yeast-like fungi such as Candida albicans. The ability of furan derivatives to inhibit the growth of these fungi at relatively low concentrations makes them promising candidates for the development of new antifungal drugs .

Antimicrobial Synthesis

The synthesis of furan derivatives, including “2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid,” involves various methods that yield compounds with significant antimicrobial activity. These synthetic routes often involve the formation of intermediates that can be further modified to enhance their antimicrobial properties. The versatility of these synthetic approaches allows for the creation of a diverse array of compounds to address microbial resistance .

Organic Synthesis Applications

In organic chemistry, furan derivatives are used as intermediates in the synthesis of complex molecules. Their reactivity makes them suitable for various chemical reactions, including the Suzuki reaction, which is a generalized route for the synthesis of β-furyl-α,β-unsaturated aldehydes. These aldehydes are valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Pharmacological Research

The pharmacological profile of furan derivatives is broad, encompassing activities such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, and anticancer effects. This wide range of biological activities is due to the furan ring’s ability to interact with different biological targets, making these compounds versatile tools in pharmacological research .

Drug Design and Development

Furan derivatives are integral in the design and development of new drugs. Their structural diversity and the ability to modify their chemical properties make them suitable scaffolds for the development of novel therapeutic agents. Researchers can tailor these compounds to target specific diseases, optimizing their efficacy and reducing potential side effects .

properties

IUPAC Name

2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBIVUDNKUHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225485
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid

CAS RN

438228-40-1
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438228-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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